molecular formula C12H13NO3 B1386391 methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate CAS No. 22011-01-4

methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B1386391
CAS No.: 22011-01-4
M. Wt: 219.24 g/mol
InChI Key: ZZPLWBZUHLBQMY-UHFFFAOYSA-N
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Description

Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is an organic compound with the molecular formula C12H13NO4 It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of phthalimide with methyl acrylate under basic conditions. The reaction typically proceeds as follows:

    Reactants: Phthalimide and methyl acrylate.

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Reaction Time: The reaction typically takes several hours to complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials, including polymers and coatings.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: This compound has a similar structure but with a different ester group.

    Phthalimide Derivatives: Other derivatives of phthalimide also share structural similarities and may have comparable properties.

Uniqueness

Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

IUPAC Name

methyl 3-(3-oxo-1H-isoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-11(14)6-7-13-8-9-4-2-3-5-10(9)12(13)15/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPLWBZUHLBQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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